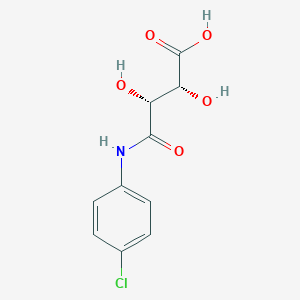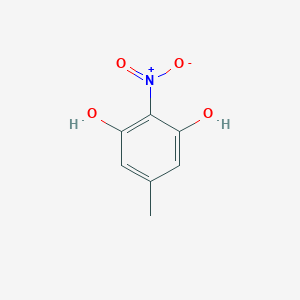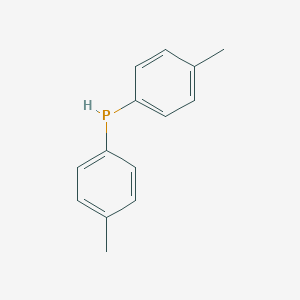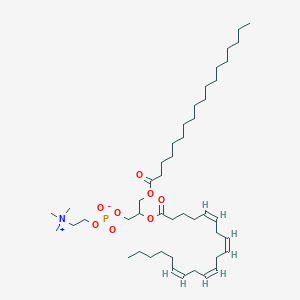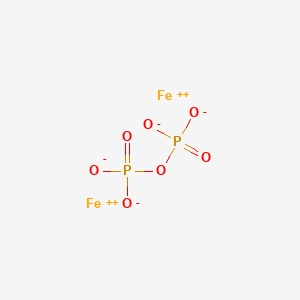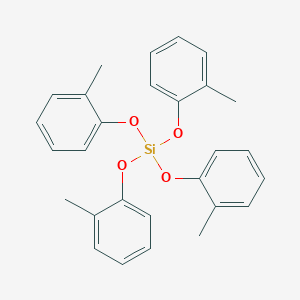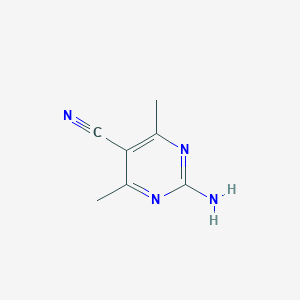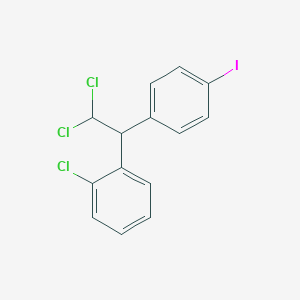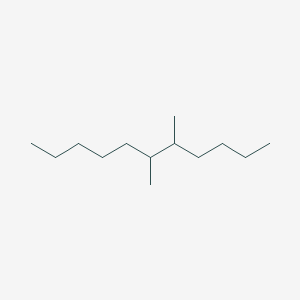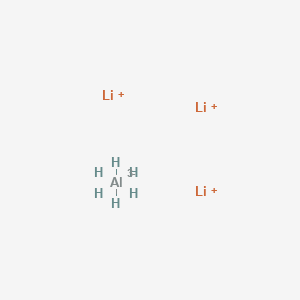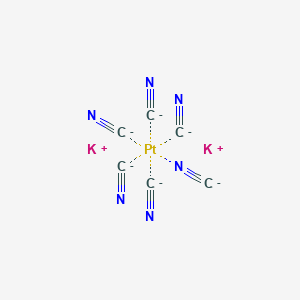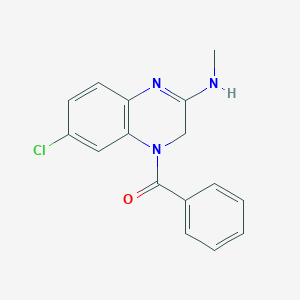
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline (BMQ) is a synthetic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in the field of neuroscience. BMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. The purpose of
作用机制
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. As a result, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline blocks the influx of calcium ions into the cell, which is necessary for the induction of LTP and other physiological processes.
生化和生理效应
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in the hippocampus, which is believed to underlie learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been shown to block the development of kindling, a process that is believed to underlie the development of epilepsy. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have neuroprotective effects in various animal models of neurological disorders.
实验室实验的优点和局限性
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in various physiological processes. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a long half-life, which allows for sustained NMDA receptor blockade. However, there are also limitations to the use of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline in lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
未来方向
There are several future directions for the study of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used as a tool to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used in the development of novel therapeutics for these disorders, either as a standalone treatment or in combination with other drugs.
合成方法
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-3-methylquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by chlorination with thionyl chloride to introduce the chlorine atom. The final step involves the reaction of the chlorinated product with methylamine to introduce the methylamino group.
科学研究应用
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been widely studied for its potential applications in neuroscience research. It has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to block the induction of long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been used to study the effects of NMDA receptor blockade on various physiological processes, such as pain perception, seizure activity, and neuroprotection.
属性
CAS 编号 |
17953-25-2 |
|---|---|
产品名称 |
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC 名称 |
(7-chloro-3-methylimino-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14ClN3O/c1-18-15-10-20(16(21)11-5-3-2-4-6-11)14-9-12(17)7-8-13(14)19-15/h2-9H,10H2,1H3,(H,18,19) |
InChI 键 |
KAPRPZQROKADKP-UHFFFAOYSA-N |
手性 SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
SMILES |
CN=C1CN(C2=C(N1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
同义词 |
1-benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



